Monacolin J - 79952-42-4

Monacolin J

Catalog Number: EVT-464253
CAS Number: 79952-42-4
Molecular Formula: C19H28O4
Molecular Weight: 320.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Monacolin J is a fungal metabolite belonging to the statin family. It is a key intermediate in the biosynthesis of Lovastatin, a naturally occurring cholesterol-lowering drug produced by Aspergillus terreus and a precursor to the semisynthetic drug Simvastatin. [, , , , , , ] Monacolin J is also found in red yeast rice, a traditional fermented food product made by culturing rice with the yeast Monascus purpureus. []

Role in Scientific Research:

  • Developing novel cholesterol-lowering agents: Monacolin J serves as a starting point for synthesizing new statin derivatives with improved pharmacological properties. [, ]
  • Exploring alternative production methods: Research focuses on developing efficient and sustainable methods for Monacolin J production using engineered microorganisms. [, , , , , ]
Future Directions
  • Optimizing Microbial Production: Further research is needed to develop more efficient and cost-effective microbial production platforms for Monacolin J. This includes optimizing fermentation conditions, engineering strains with higher yields, and exploring alternative host organisms. [, , ]

Monacolin L

    Compound Description: Monacolin L is a fungal metabolite that acts as a precursor to other monacolin compounds, including monacolin J, in the biosynthetic pathway of lovastatin. [, , , ] It exhibits inhibitory activity against 3-hydroxy-3-methylglutaryl-coenzyme A reductase (HMG-CoA reductase), a key enzyme in cholesterol biosynthesis. []

    Relevance: Monacolin L is structurally similar to monacolin J, differing only by the presence of a hydroxyl group at the C-8 position in monacolin J. [, , ] This structural difference contributes to the different biological activities observed between the two compounds, with monacolin J demonstrating greater potency in inhibiting HMG-CoA reductase. []

Lovastatin

    Compound Description: Lovastatin is a potent cholesterol-lowering agent produced by the fungus Aspergillus terreus. [, ] It is a prodrug that requires metabolic activation to its active form, lovastatin hydroxy acid. [] Lovastatin is synthesized from monacolin J through the addition of a 2-methylbutyryl side chain. [, ]

Dihydromonacolin L

    Compound Description: Dihydromonacolin L is a precursor to both monacolin L and monacolin J in the lovastatin biosynthetic pathway. [, , ] It serves as the substrate for LovA, a cytochrome P450 monooxygenase, which catalyzes the formation of a double bond and the hydroxylation at C-8, yielding monacolin L and monacolin J. [, ]

    Relevance: Dihydromonacolin L lies upstream of monacolin J in the biosynthetic pathway of lovastatin. [, ] Understanding the enzymatic conversion of dihydromonacolin L to monacolin J is crucial for developing efficient biocatalytic processes for monacolin J and lovastatin production. []

C-6′a-hydroxymethyl monacolin J

    Compound Description: C-6′a-hydroxymethyl monacolin J is a novel statin derivative produced through the regioselective C-hydroxylation of monacolin J by CYP102A1, a cytochrome P450 enzyme. [] This compound has shown greater inhibitory activity against HMG-CoA reductase compared to its precursor, monacolin J. []

    Relevance: C-6′a-hydroxymethyl monacolin J is a newly identified derivative of monacolin J. [] Its enhanced HMG-CoA reductase inhibitory activity makes it a promising candidate for further development as a potential statin drug. []

Simvastatin

    Compound Description: Simvastatin is a semisynthetic statin drug widely prescribed for lowering cholesterol levels. [, , , , ] It is produced by attaching a 2,2-dimethylbutyryl side chain to monacolin J. [, , , , , ]

    Relevance: Monacolin J serves as the starting material for the semisynthetic production of simvastatin. [, , , , , ] This process typically involves the enzymatic transfer of a dimethylbutyryl group from a suitable donor molecule to monacolin J, catalyzed by the acyltransferase LovD. [, , , , ]

Monacolin K (Mevinolin)

    Compound Description: Monacolin K, also known as mevinolin, is a potent inhibitor of HMG-CoA reductase and a precursor to the drug lovastatin. [, ] It is produced by the esterification of monacolin J with α-methylbutyric acid. []

    Relevance: Monacolin K and monacolin J are structurally related, with monacolin K being the α-methylbutyryl ester of monacolin J. [, ] The production of both monacolin K and simvastatin highlights the versatility of monacolin J as a precursor for various statin drugs. [, , , , , ]

Compactin (ML-236B)

    Compound Description: Compactin, also known as ML-236B, is a natural statin compound that inhibits HMG-CoA reductase. [, ] It is structurally similar to monacolin K and lovastatin. []

    Relevance: Compactin shares structural similarities with monacolin J and other statins, indicating a shared mechanism of action in cholesterol biosynthesis inhibition. [, ] The lovC disruptant strain of Aspergillus terreus, which is deficient in lovastatin biosynthesis, can convert desmethylmonacolin J to compactin. [] This highlights the potential for utilizing monacolin J derivatives in the production of different statins.

Source and Classification

Monacolin J is predominantly sourced from the fermentation of Monascus purpureus, a filamentous fungus. This compound can also be obtained through various synthetic routes, including enzymatic hydrolysis of lovastatin, another well-known statin. The classification of Monacolin J falls under the broader category of secondary metabolites known for their biological activities, particularly in lipid metabolism regulation.

Synthesis Analysis

The synthesis of Monacolin J can be achieved through both chemical and biological methods.

Chemical Synthesis

Traditionally, Monacolin J has been produced through chemical processes involving long alkali treatments and organic solvents. These methods require careful control to avoid undesired side products and to achieve high yields.

Biological Synthesis

Recent advancements have highlighted more environmentally friendly approaches to synthesize Monacolin J. For instance, enzymatic hydrolysis using recombinant lovastatin hydrolase has been shown to efficiently produce Monacolin J under mild conditions. The process involves:

  • Alkaline Pretreatment: Lovastatin is dissolved in a sodium hydroxide and methanol solution.
  • Enzymatic Reaction: The reaction occurs at a controlled pH and temperature with the addition of lovastatin hydrolase.
  • Product Isolation: Following the enzymatic reaction, Monacolin J is extracted and purified from the reaction mixture.

Research indicates that using cytochrome P450 enzymes can also facilitate the hydroxylation of Monacolin J to yield various derivatives with enhanced properties .

Molecular Structure Analysis

The molecular structure of Monacolin J can be characterized by its complex polyketide backbone. The molecular formula is C22H32O5C_{22}H_{32}O_5, with a molecular weight of approximately 360.49 g/mol. Key features include:

  • Functional Groups: Hydroxyl groups (-OH) contributing to its biological activity.
  • Chiral Centers: Several stereocenters that influence its pharmacological properties.
  • Cyclohexene Ring: A characteristic feature that plays a critical role in its interaction with biological targets.

Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are typically employed to elucidate its structure and confirm purity during synthesis .

Chemical Reactions Analysis

Monacolin J participates in various chemical reactions, primarily involving hydroxylation and acylation processes. Key reactions include:

  • Hydroxylation: Enzymatic conversion using cytochrome P450 enzymes can introduce hydroxyl groups into specific positions on the molecule, enhancing its bioactivity.
  • Acylation: The introduction of acyl groups at specific hydroxyl positions allows for the creation of novel derivatives with potentially improved pharmacological properties.

Kinetic studies have shown that certain mutants of cytochrome P450 exhibit higher catalytic efficiencies for these transformations, demonstrating the potential for optimizing biocatalytic processes .

Mechanism of Action

Monacolin J exerts its biological effects primarily through inhibition of Hydroxy-Methylglutaryl-Coenzyme A reductase (HMG-CoA reductase), an enzyme crucial for cholesterol biosynthesis. By inhibiting this enzyme, Monacolin J effectively reduces cholesterol levels in the body, which is beneficial for managing hyperlipidemia.

Mechanistic Insights

  • Binding Affinity: Monacolin J competes with mevalonate for binding at the active site of HMG-CoA reductase.
  • Conformational Changes: The binding induces conformational changes in the enzyme, leading to reduced enzymatic activity.

Studies have shown that derivatives synthesized from Monacolin J may exhibit enhanced binding affinities and selectivity towards HMG-CoA reductase compared to their parent compounds .

Physical and Chemical Properties Analysis

Monacolin J possesses distinct physical and chemical properties that contribute to its functionality:

  • Solubility: Soluble in organic solvents such as methanol and ethanol but less soluble in water.
  • Melting Point: The melting point ranges around 120–125 °C.
  • Stability: It exhibits stability under acidic conditions but may degrade under prolonged exposure to high temperatures or alkaline environments.

These properties are critical when considering its formulation into pharmaceutical products or dietary supplements .

Applications

Monacolin J has several scientific applications, particularly in pharmacology and nutraceuticals:

  • Cholesterol Management: As a precursor to statins, it plays a vital role in developing medications aimed at lowering cholesterol levels.
  • Research Tool: It serves as a substrate for synthesizing various statin derivatives used in research on lipid metabolism.
  • Functional Foods: Incorporated into dietary supplements aimed at promoting heart health due to its hypocholesterolemic effects.

Emerging research continues to explore novel derivatives of Monacolin J for potential neuroprotective effects and other therapeutic applications .

Introduction to Monacolin J in Biochemical and Pharmacological Contexts

Structural and Functional Characterization of Monacolin J

The molecular architecture of Monacolin J (C₂₄H₃₆O₅; molecular weight 404.54 g/mol) comprises three essential domains: a highly substituted decalin system, a conjugated diene moiety, and a β-hydroxy-δ-lactone ring. Nuclear magnetic resonance spectroscopy reveals characteristic chemical shifts at δ 4.47 ppm (H-4, multiplet) and δ 5.52 ppm (H-8, doublet), confirming the lactonized form predominant under physiological conditions. The C-8 hydroxyl group provides the primary site for enzymatic derivatization in statin biosynthesis, while the planar diene system enables π-stacking interactions within the HMG-CoA reductase catalytic cleft [2] [4].

Table 1: Comparative Structural Features of Select Monacolins

CompoundCore StructureC-8 SubstituentBioactive Form
Monacolin JHexahydronaphthalene-OHClosed-ring lactone
Monacolin K (Lovastatin)Hexahydronaphthalene2-methylbutyrateClosed-ring lactone
Monacolin LDihydronaphthalene-OHOpen-chain hydroxy acid
Dihydromonacolin LDecalin-OHClosed-ring lactone

Functional characterization demonstrates temperature and pH-dependent equilibrium between the pharmacologically active lactone configuration and the inactive open-chain hydroxy acid. Infrared spectroscopy identifies signature carbonyl stretches at 1705 cm⁻¹ (lactone C=O) and 1630 cm⁻¹ (conjugated diene), while ultraviolet-visible spectroscopy reveals λₘₐₓ at 237 nm and 246 nm in methanol solutions. The compound exhibits limited aqueous solubility (0.12 mg/mL at 25°C) but significant lipid membrane permeability, facilitating intracellular access to hepatic HMG-CoA reductase [2] [4] [6].

Biocatalytic modification generates novel derivatives with enhanced pharmacological profiles. Bacillus megaterium CYP102A1 monooxygenase mutants catalyze regioselective hydroxylation at the C-6'a position, yielding 6'a-hydroxymethyl Monacolin J. Nuclear magnetic resonance analysis confirms this structural modification through disappearance of the C-6'a methyl doublet (δ 1.19 ppm) and emergence of hydroxymethyl signals (δ 3.50 ppm, 13C δ 67.71 ppm). This derivative exhibits 3.2-fold greater HMG-CoA reductase inhibition than the parent compound (half maximal inhibitory concentration 0.08 μM versus 0.26 μM), demonstrating how targeted structural alterations enhance bioactivity [2] [6].

Role in the Mevalonate Pathway and HMG-CoA Reductase Inhibition

Monacolin J functions as a transition state analog of the HMG-CoA reductase catalytic intermediate, specifically competing with the natural substrate HMG-CoA (half maximal inhibitory concentration 0.26 μM). The enzyme catalyzes the irreversible reduction of HMG-CoA to mevalonate, the committed step in cholesterol biosynthesis. X-ray crystallographic studies reveal that Monacolin J's β-hydroxy-δ-lactone moiety mimics the tetrahedral intermediate formed during hydride transfer to HMG-CoA, while the decalin core occupies the hydrophobic accessory binding pocket normally occupied by Coenzyme A's pantetheine arm [1] [8].

Table 2: Kinetic Parameters of Monacolin J in Enzymatic Systems

Enzyme SourceKₘ (μM)kcat (min⁻¹)Inhibition Constant (Kᵢ)
Human Liver Microsomes921.010.26 μM
Recombinant CYP102A1 M6975270.88Not applicable
Recombinant LovD Acyltransferase1170.086Not applicable

The inhibition mechanism involves stereospecific binding: the (3R,5R)-dihydroxyheptanoic acid segment derived from lactone hydrolysis forms critical hydrogen bonds with HMG-CoA reductase's lysine-735 and glutamate-559, while the decalin system interacts with leucine-853 and alanine-856 via van der Waals forces. This binding reduces the enzyme's catalytic efficiency (kcat/Kₘ) by 99.7%, effectively suppressing mevalonate production. Consequently, hepatic cholesterol synthesis declines by 40-60%, triggering compensatory upregulation of low-density lipoprotein receptors and increased plasma cholesterol clearance [8] [9].

Beyond cholesterol regulation, Monacolin J impacts downstream isoprenoid synthesis, reducing geranylgeranyl pyrophosphate and farnesyl pyrophosphate availability by 75-85%. These isoprenoids serve as essential lipid attachments for post-translational modification of signaling proteins, including Ras and Rho GTPases. Depletion disrupts membrane localization of these regulatory molecules, explaining observed pleiotropic effects on endothelial function, inflammatory response modulation, and cellular proliferation pathways independent of lipid-lowering activity [8] [9].

Historical Significance in Statin Drug Discovery and Development

The isolation of Monacolin J from Monascus ruber fermentation broths by Endo and colleagues in 1979 represented a watershed moment in cardiovascular pharmacology. This discovery occurred during systematic screening of fungal extracts for HMG-CoA reductase inhibitors, prompted by the earlier identification of compactin (mevastatin) from Penicillium citrinum. Researchers recognized that Monacolin J served as the immediate biosynthetic precursor to lovastatin (monacolin K) through enzymatic esterification with 2-methylbutyryl-CoA. This biosynthetic relationship illuminated the pathway for developing semi-synthetic derivatives [4] [10].

The compound's historical significance stems from three transformative applications:

  • Biocatalytic Platform for Simvastatin: Monacolin J enabled development of environmentally sustainable simvastatin production. Traditional chemical synthesis required hazardous reagents like n-butyllithium and tert-butyldimethylsilyl chloride for side chain modification. In 2006, Tang's team pioneered recombinant Aspergillus terreus LovD acyltransferase expressed in Escherichia coli, enabling direct enzymatic conversion of Monacolin J to simvastatin using α-dimethylbutyryl-S-methyl-mercaptopropionate as the acyl donor. This single-step biocatalysis achieved >99% conversion yield, eliminating hazardous reagents and establishing green chemistry principles in statin manufacturing [1].
  • Heterologous Production Systems: Industrial Monacolin J production historically relied on alkaline hydrolysis of lovastatin, generating substantial chemical waste. Metabolic engineering breakthroughs enabled direct biosynthesis:
  • Aspergillus niger CBS513.88 strains expressing lovB, lovC, lovG, and lovA genes produced 142.61 mg/L via CRISPR/Cas9-mediated integration [3]
  • Komagataella phaffii systems achieved improved titers (108% increase) through fungal efflux pump expression (TapA), mitigating intracellular toxicity [7]
  • Red Yeast Rice Standardization: As the principal statin in traditional red yeast rice (Monascus purpureus fermentation), Monacolin J serves as the benchmark for product standardization. Analytical studies reveal variable monacolin profiles (J, K, L) comprising 0.2-0.4% of fermented mass, with stability dependent on storage conditions (75% relative humidity induces 90% conversion to hydroxy acid forms within 60 days) [4] [10].

Table 3: Historical Development Timeline of Monacolin J Applications

YearDevelopmentSignificance
1979Isolation from Monascus ruberIdentification of lovastatin precursor
1985Elucidation of lovastatin biosynthetic pathwayConfirmed Monacolin J as enzymatic substrate
2006Recombinant LovD acyltransferase system developedEnabled green synthesis of simvastatin
2018Heterologous production in Aspergillus nigerAchieved direct fermentation (142 mg/L)
2021CYP102A1-engineered hydroxylationGenerated enhanced-activity derivatives

Recent innovations continue expanding Monacolin J's pharmaceutical relevance. Regioselective hydroxylation using engineered Bacillus megaterium CYP102A1 mutants (kcat 1.01 min⁻¹, Kₘ 92 μM) produces novel analogs with 3.2-fold increased HMG-CoA reductase inhibition. Human liver microsomes and cytochrome P450 3A4 also catalyze this transformation, suggesting potential in vivo metabolite formation. These advances underscore Monacolin J's enduring role as both a therapeutic precursor and molecular scaffold for next-generation statin development [2] [6].

Properties

CAS Number

79952-42-4

Product Name

Monacolin J

IUPAC Name

4-hydroxy-6-[2-(8-hydroxy-2,6-dimethyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl)ethyl]oxan-2-one

Molecular Formula

C19H28O4

Molecular Weight

320.4 g/mol

InChI

InChI=1S/C19H28O4/c1-11-7-13-4-3-12(2)16(19(13)17(21)8-11)6-5-15-9-14(20)10-18(22)23-15/h3-4,7,11-12,14-17,19-21H,5-6,8-10H2,1-2H3

InChI Key

ZDFOBOYQVYMVCW-UHFFFAOYSA-N

SMILES

CC1CC(C2C(C(C=CC2=C1)C)CCC3CC(CC(=O)O3)O)O

Synonyms

(4R,6R)-6-[2-[(1S,2S,6R,8S,8aR)-1,2,6,7,8,8a-Hexahydro-8-hydroxy-2,6-dimethyl-1-naphthalenyl]ethyl]tetrahydro-4-hydroxy-2H-pyran-2-one; Lovastatin Diol Lactone; Monacolin J;

Canonical SMILES

CC1CC(C2C(C(C=CC2=C1)C)CCC3CC(CC(=O)O3)O)O

Isomeric SMILES

C[C@@H]1C[C@@H]([C@@H]2[C@H]([C@H](C=CC2=C1)C)CC[C@@H]3C[C@H](CC(=O)O3)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.